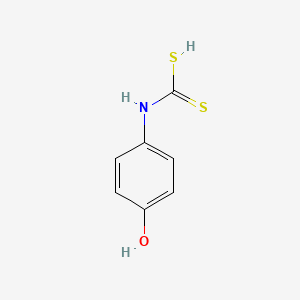

Carbamodithioic acid, (4-hydroxyphenyl)-

描述

Carbamodithioic acid, (4-hydroxyphenyl)-, is a dithiocarbamate derivative with the molecular formula C₇H₇NO₂S₂. Structurally, it consists of a carbamodithioic acid moiety (-NH-CSSH) attached to a 4-hydroxyphenyl group. This compound belongs to the dithiocarbamate family, known for their versatile coordination chemistry and applications in agriculture and pharmaceuticals.

属性

CAS 编号 |

53627-48-8 |

|---|---|

分子式 |

C7H7NOS2 |

分子量 |

185.3 g/mol |

IUPAC 名称 |

(4-hydroxyphenyl)carbamodithioic acid |

InChI |

InChI=1S/C7H7NOS2/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11) |

InChI 键 |

RAKAYNJIIQDVAR-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC(=S)S)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Carbamodithioic acid, (4-hydroxyphenyl)-, and structurally related dithiocarbamates:

Key Observations:

- Metal Coordination : Zineb and Maneb are metal complexes (Zn, Mn) of ethylenebisdithiocarbamates, critical for their fungicidal activity via disruption of fungal enzyme systems. In contrast, the 4-hydroxyphenyl derivative lacks metal coordination, suggesting distinct mechanisms of action .

- Substituent Effects : The 4-hydroxyphenyl group enhances polarity compared to the ethylene-bridged Zineb/Maneb or the methoxy group in the diethylcarbamodithioate. This increases aqueous solubility but may reduce lipid membrane permeability .

- Bioactivity: Zineb and Maneb are commercially used as broad-spectrum fungicides, whereas the 4-hydroxyphenyl analog’s bioactivity remains underexplored. Preliminary data on similar phenolic dithiocarbamates suggest moderate antimicrobial effects, but with lower efficacy than metal-complexed analogs .

Physicochemical Properties

| Property | Carbamodithioic Acid, (4-hydroxyphenyl)- | Zineb | N,N-diethylcarbamodithioate (methoxyphenyl) |

|---|---|---|---|

| Solubility | High in polar solvents (e.g., water, DMSO) | Low (requires formulation) | Moderate (lipophilic due to methoxy group) |

| Stability | Prone to oxidation (phenolic group) | Stable as metal complex | High (ester group enhances stability) |

| Reactivity | Strong metal-chelating potential | Releases H₂S upon degradation | Limited chelation (blocked by ester groups) |

常见问题

Q. What are the recommended synthetic routes for Carbamodithioic Acid, (4-Hydroxyphenyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not fully documented in the literature, analogous carbamodithioic acid derivatives (e.g., zineb, maneb) are synthesized via reactions between isothiocyanate derivatives and alcohols/thiols in basic conditions . For (4-hydroxyphenyl)-substituted derivatives, start with 4-hydroxyphenyl isothiocyanate and a sulfur-containing nucleophile (e.g., thiols or dithiocarbamate precursors). Optimize reaction efficiency by:

- Controlling pH (use NaOH or KOH as a base).

- Employing polar aprotic solvents (e.g., DMF or acetonitrile).

- Monitoring reaction progress via HPLC or TLC with UV visualization.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Confirm the presence of the 4-hydroxyphenyl group (aromatic protons at δ 6.5–7.5 ppm) and dithiocarbamate functionality (S–C=S resonance).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) for validation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Carbamodithioic acids are prone to hydrolysis and oxidation. Conduct stability studies by:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize degradation.

- pH : Test stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy to track absorbance changes.

- Light Exposure : Compare degradation rates in amber vs. clear glass vials over 30 days.

Note: Long-term storage is not advised; request updated SDS from suppliers if necessary .

Advanced Research Questions

Q. What mechanistic hypotheses explain the antimicrobial activity of Carbamodithioic Acid derivatives?

- Methodological Answer : Carbamodithioic acids disrupt microbial membranes via thiol-reactive mechanisms. Design experiments to:

- In Vitro Assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria using broth microdilution .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated microbial cultures.

- Membrane Permeability : Employ SYTOX Green uptake assays to assess cell membrane damage.

Advanced studies may involve transcriptomic analysis to identify stress-response genes.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variations in experimental design or compound purity. Address this by:

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Use in silico tools to model SAR:

- Docking Simulations : Map interactions between the dithiocarbamate group and microbial targets (e.g., dihydropteroate synthase) using AutoDock Vina.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。